N-(5-(5-氯噻吩-2-基)-1,3,4-噁二唑-2-基)喹喔啉-2-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)quinoxaline-2-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and has been shown to be useful in a number of different laboratory experiments.
科学研究应用
合成与药理活性
含有喹喔啉环的化合物,与四唑和恶二唑融合,已被合成并被发现表现出广泛的药理活性。这些活性包括抗炎、镇痛和抗惊厥特性。喹喔啉、四唑和 1,3,4-恶二唑在药物和杂环化学中的重要性导致了衍生物的开发,这些衍生物已被测试其抗菌活性,展示了它们在药物设计和开发中的潜力 (Kethireddy 等,2017)。
抗菌和抗原生动物剂
喹喔啉-恶二唑杂化物已被设计、合成和评估其抗菌和抗原生动物活性。这些研究表明,基于喹喔啉的 1,3,4-恶二唑显示出有希望的抗菌、抗真菌和抗克氏锥虫活性,使其成为开发新的抗菌和抗原生动物剂的潜在候选者 (Patel 等,2017)。
喹喔啉衍生物的合成
喹喔啉衍生物的合成一直是研究的重点,因为它们具有多功能的药理特性。这些化合物已通过各种方法合成,包括钯催化的 C-N 偶联反应。合成的化合物已对其电化学、光催化和磁性进行了探索,突出了它们在药理应用之外在材料科学中的用途 (Li 等,2020)。
抗菌筛选
已合成并评估了一系列与喹啉、吡唑和苯并呋喃部分整合的新型衍生物,以对抗金黄色葡萄球菌和大肠杆菌等病原菌的体外抗菌活性。这些研究有助于持续寻找能够对抗耐药菌株的新型抗菌剂 (Idrees 等,2020)。
电致发光材料
研究还扩展到使用包含喹喔啉单元的咔唑衍生物开发电致发光材料。这些材料已被探索其在有机发光二极管 (OLED) 中的潜力,展示了喹喔啉衍生物在制药行业之外的更广泛应用 (Thomas 等,2002)。
作用机制
Target of Action
The primary target of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.
Biochemical Pathways
The inhibition of Coagulation factor X affects the coagulation cascade, a biochemical pathway responsible for blood clotting. The downstream effects of this inhibition could include a decrease in the formation of fibrin, the protein that forms the meshwork of a blood clot .
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the activity of Coagulation factor X, leading to a reduction in clot formation . This could potentially result in prolonged bleeding times or an increased risk of bleeding.
属性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN5O2S/c16-12-6-5-11(24-12)14-20-21-15(23-14)19-13(22)10-7-17-8-3-1-2-4-9(8)18-10/h1-7H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXDLUPBIPIGTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。